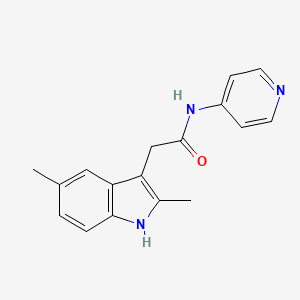

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide

Descripción general

Descripción

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide, also known as BDP or Bromadol, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is structurally similar to fentanyl and has been found to be significantly more potent than morphine. Due to its potency and potential for abuse, BDP has been classified as a Schedule I controlled substance in the United States.

Mecanismo De Acción

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide works by binding to the mu-opioid receptor in the brain and spinal cord, which reduces the transmission of pain signals. It also increases the release of dopamine, which produces feelings of pleasure and euphoria.

Biochemical and Physiological Effects:

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has been found to have a number of biochemical and physiological effects. It has been shown to cause respiratory depression, sedation, and analgesia. It also has a high potential for abuse and dependence.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has a number of advantages and limitations for use in lab experiments. Its high potency and selectivity make it useful for studying the mu-opioid receptor and its signaling pathways. However, its potential for abuse and dependence make it difficult to use in long-term studies.

Direcciones Futuras

There are a number of future directions that could be explored in the study of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide. One area of research could focus on developing new analogs of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide that have improved selectivity and reduced potential for abuse. Another area of research could focus on the development of new pain relievers that target the mu-opioid receptor but have fewer side effects. Additionally, more research could be done on the potential use of 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide in the treatment of opioid addiction.

Aplicaciones Científicas De Investigación

1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has been studied for its potential use as a pain reliever in both humans and animals. It has been found to be effective in treating acute and chronic pain, as well as neuropathic pain. 1-(4-bromophenyl)-N,N-dimethylcyclopropanecarboxamide has also been studied for its potential use in the treatment of opioid addiction, as it has been found to be less addictive than other opioids.

Propiedades

IUPAC Name |

1-(4-bromophenyl)-N,N-dimethylcyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-14(2)11(15)12(7-8-12)9-3-5-10(13)6-4-9/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAKHFRNFKXROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1(CC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)

![Azetidin-1-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7509957.png)

![N-[2-(azetidin-1-yl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B7509965.png)